(2-ethyl-2H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar triazole compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
It is suggested that similar triazole compounds inhibit endoplasmic reticulum (er) stress and apoptosis . They also inhibit the NF-kB inflammatory pathway .
Biochemical Pathways
Similar triazole compounds have been found to inhibit the nf-kb inflammatory pathway . This inhibition could potentially affect downstream effects such as the production of inflammatory cytokines.
Result of Action
Similar triazole compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The synthesis of similar triazole compounds has been found to be influenced by different conditions and structure substrates .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Similar triazole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and widely used for the preparation of 1,2,3-triazole derivatives. The reaction involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
- Formation of the triazole ring and subsequent reduction to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of (2-ethyl-2H-1,2,3-triazol-4-yl)aldehyde or (2-ethyl-2H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-2H-1,2,3-triazol-4-yl)methanol
- (2-ethyl-2H-1,2,3-triazol-4-yl)ethanol
- (2-ethyl-2H-1,2,3-triazol-4-yl)amine
Uniqueness
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group at the 2-position and the hydroxyl group at the 4-position of the triazole ring enhances its reactivity and potential for forming hydrogen bonds. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-ethyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-8-6-3-5(4-9)7-8/h3,9H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMLSMNRTGELQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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